4-cyclopropyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
Description
4-Cyclopropyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a structurally complex heterocyclic compound featuring a triazole core substituted with cyclopropyl and azetidinyl groups, the latter further functionalized with a 4-phenyloxane-4-carbonyl moiety. This compound exemplifies the integration of multiple pharmacophoric elements, including the triazole ring (known for metabolic stability and hydrogen-bonding capacity), the azetidine ring (a strained four-membered amine ring enhancing conformational rigidity), and the 4-phenyloxane group (contributing to lipophilicity and aromatic interactions).
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-19(20(8-10-26-11-9-20)16-4-2-1-3-5-16)23-12-17(13-23)24-14-18(21-22-24)15-6-7-15/h1-5,14-15,17H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBHBQBAMGXRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1h-1,2,3-triazole core have been reported to act as inhibitors of the von hippel-lindau (vhl) protein, which plays a crucial role in cellular response to hypoxia and is often implicated in cancer pathogenesis.
Mode of Action
Compounds with a 1h-1,2,3-triazole core are known to interact with their targets through various mechanisms, including inhibition, modulation, or activation. The specific interaction of this compound with its target would depend on the structural and chemical properties of both the compound and its target.
Biochemical Pathways
If we consider its potential role as a vhl inhibitor, it could impact the hypoxia-inducible factor (hif) pathway. Inhibition of VHL can lead to stabilization of HIF, which in turn can activate a variety of genes involved in cell survival, angiogenesis, and other processes under hypoxic conditions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If it acts as a VHL inhibitor, it could potentially lead to the activation of HIF-responsive genes, promoting cell survival and angiogenesis under hypoxic conditions. This could have implications in the treatment of conditions such as anemia and cancer.
Biological Activity
The compound 4-cyclopropyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole (CAS No. 878671-95-5) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 269.31 g/mol. Its structure features a triazole ring fused with an azetidine moiety and a cyclopropyl group, which may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains and fungi. For example, studies have demonstrated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .
Anti-inflammatory Effects
Triazoles are also recognized for their anti-inflammatory properties. A study on related compounds revealed that they could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For instance, derivatives exhibiting high cytotoxicity against breast cancer cell lines (MCF-7) have been reported . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.
Case Studies
- Antimicrobial Activity Study :
- Anti-inflammatory Study :
- Anticancer Study :
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Certain triazoles have been shown to modulate oxidative stress levels within cells, contributing to their anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Comparative Insights
Structural Complexity and Rigidity :
The target compound’s azetidine-oxane scaffold introduces significant conformational rigidity compared to simpler analogs like 4-cyclopropyl-1-(1-phenylethyl)-1H-1,2,3-triazole . This rigidity may enhance target binding selectivity, as seen in kinase inhibitors with constrained architectures.
Functional Group Contributions: Carboxamide vs. Carbonyl: The carboxamide group in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide provides hydrogen-bonding sites critical for antimicrobial activity, whereas the target compound’s 4-phenyloxane-4-carbonyl group may prioritize hydrophobic interactions.
In contrast, carboxamide derivatives demonstrate direct antimicrobial efficacy, highlighting divergent structure-activity relationships.
Synthetic Accessibility :
The target compound’s synthesis likely requires multi-step protocols involving azide-alkyne cycloaddition (click chemistry) for triazole formation , followed by azetidine functionalization—a more complex route than the one-step carboxylation used for pyridine-triazole hybrids .
Structural and Crystallographic Analysis
- Planarity and Conformation : Unlike the near-planar thiazole-pyrazole systems in , the target compound’s azetidine and oxane rings introduce torsional strain, as observed in similar azetidine-containing structures . This strain may influence solubility and bioavailability.
- Crystallographic Data: While crystallographic data for the target compound are unavailable, analogs like ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate crystallize in monoclinic systems (P2₁/c) with Z = 4 , suggesting similar packing efficiency could be achievable.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) : Estimated LogP for the target compound is ~3.5 (calculated via fragment-based methods), higher than pyridine-carboxylate derivatives (~2.1) but lower than carboxamide analogs (~4.0) , indicating balanced membrane permeability.
- Solubility : The oxane ring’s ether oxygen may improve aqueous solubility compared to purely aromatic systems.
Q & A
Q. What are the common synthetic routes for preparing 4-cyclopropyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole?
Methodological Answer: The synthesis typically involves multi-step reactions:
Azetidine Intermediate Preparation : React 4-phenyloxane-4-carbonyl chloride with azetidine derivatives under anhydrous conditions (e.g., THF, 0–5°C) to form the azetidin-3-yl carbonyl intermediate .
Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the cyclopropyl-triazole moiety. Conditions: 50°C in THF/H₂O (1:1), CuSO₄/Na-ascorbate catalyst, 16-hour reaction .
Purification : Employ silica gel chromatography with gradients like CH₂Cl₂/MeOH (5:1 to 4:1) and validate purity via HPLC/HRMS .
Q. How is the molecular structure of this compound validated?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) at 291 K, λ = 0.71073 Å .
- Refinement : Apply SHELXL (via SHELX suite) for anisotropic displacement parameter modeling. Key metrics: R factor < 0.05, data-to-parameter ratio > 12 .
- Visualization : Tools like WinGX/ORTEP generate thermal ellipsoid plots and validate bond angles/geometry .
Q. What methods are used to assess its biological activity?
Methodological Answer:
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or FRET-based assays. IC₅₀ values are calculated from dose-response curves .
- Computational Docking : Use AutoDock Vina to model triazole-oxane interactions with active sites (e.g., ATP-binding pockets). Validate with MD simulations (AMBER force field) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) .
- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Modifications : Compare activity of derivatives (e.g., replacing cyclopropyl with ethoxymethyl) to isolate structure-activity relationships (SAR) .
Q. How to optimize synthetic yield for large-scale research applications?
Methodological Answer:
- Catalyst Screening : Test alternatives to Cu(I), such as Ru-based catalysts (e.g., [Cp*RuCl]₄), to reduce side reactions .
- Solvent Optimization : Replace THF with PEG-400 for greener, higher-yielding conditions (reported 85% yield in pilot studies) .
- Continuous Flow Systems : Implement microreactors to enhance mixing and thermal control during azide-alkyne cycloaddition .
Q. What strategies address low solubility in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS blends (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butoxycarbonyl) to improve aqueous compatibility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release in cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
